Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate

Thermal stability Protecting group chemistry Synthetic robustness

Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2680624-60-4) is a spirocyclic amine building block featuring a 2-azaspiro[3.5]nonane core bearing a benzyloxycarbonyl (Cbz) protecting group at the azetidine nitrogen and a free hydroxyl group at the 7-position of the cyclohexane ring. It possesses a molecular formula of C₁₆H₂₁NO₃, a molecular weight of 275.34 g/mol, a predicted XLogP3-AA of 2.1, and a topological polar surface area of 49.8 Ų.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
Cat. No. B13494911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESC1CC2(CCC1O)CN(C2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H21NO3/c18-14-6-8-16(9-7-14)11-17(12-16)15(19)20-10-13-4-2-1-3-5-13/h1-5,14,18H,6-12H2
InChIKeyQQRUVZWHWYEKHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate: A Cbz-Protected Spirocyclic Building Block for Medicinal Chemistry


Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate (CAS 2680624-60-4) is a spirocyclic amine building block featuring a 2-azaspiro[3.5]nonane core bearing a benzyloxycarbonyl (Cbz) protecting group at the azetidine nitrogen and a free hydroxyl group at the 7-position of the cyclohexane ring . It possesses a molecular formula of C₁₆H₂₁NO₃, a molecular weight of 275.34 g/mol, a predicted XLogP3-AA of 2.1, and a topological polar surface area of 49.8 Ų . The compound is commercially supplied at ≥97% purity for research and development use [1].

Why Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate Cannot Be Replaced by Generic Analogs


Closely related analogs—such as the Boc-protected variant (tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate), the 7-methoxy analog, or the unprotected parent scaffold—differ critically in thermal stability, hydrogen-bonding capacity, and deprotection orthogonality. Specifically, Cbz-protected amino alcohols withstand temperatures up to 140°C without decomposition, whereas analogous Boc-protected derivatives undergo intramolecular cyclization at temperatures as low as 67°C [1]. Additionally, the 7-hydroxy substituent provides an essential hydrogen-bond donor (HBD count = 1), which is absent in the 7-methoxy analog (HBD = 0), fundamentally altering solubility, permeability, and molecular recognition [2]. These quantitative distinctions mean that substituting any of these analogs without re-optimizing reaction conditions or downstream molecular properties carries a high risk of failure.

Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate: Comparator-Based Quantitative Differentiation Evidence


Thermal Stability: Cbz Protection Permits 73°C Higher Reaction Tolerance Compared with Boc

The Cbz protecting group on the target compound confers markedly superior thermal stability relative to the Boc-protected analog. In a controlled study of N-protected L-prolinol derivatives, Boc-protected substrates underwent complete cyclization to γ-butyrolactone at 67°C, whereas the corresponding Cbz-protected derivatives remained intact up to 140°C, and only underwent analogous cyclization at 140°C in the presence of triethylamine [1]. Although this study was conducted on L-prolinol rather than the azaspiro scaffold directly, the protecting-group-dependent stability of the N-Cbz-β-amino alcohol motif is class-level generalizable, directly predicting that this compound tolerates reaction conditions (e.g., high-temperature amide couplings, microwave-assisted synthesis) for which the Boc analog would decompose.

Thermal stability Protecting group chemistry Synthetic robustness

Hydrogen-Bond Donor Capacity: Quantitative Differentiation from the 7-Methoxy Analog

The 7-hydroxy substituent on the target compound provides a hydrogen-bond donor (HBD count = 1), a critical molecular recognition element absent in the 7-methoxy analog (2-azaspiro[3.5]nonane, 7-methoxy-, CAS 2168506-38-3), which has HBD = 0 [1]. The target compound also possesses a topological polar surface area (TPSA) of 49.8 Ų and three hydrogen-bond acceptors , compared with the methoxy analog which has two hydrogen-bond acceptors and a lower TPSA [1]. The presence of a HBD is essential for target engagement in many biological contexts—particularly for interactions with kinase hinge regions, protease active sites, and GPCR orthosteric pockets—where a directional hydrogen bond from the ligand is indispensable.

Hydrogen bonding Drug-likeness Physicochemical properties

Orthogonal Deprotection Chemistry: Cbz Enables Hydrogenolytic Cleavage Unavailable to Boc

The Cbz protecting group can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C) or strong acidic conditions (HBr/AcOH), whereas the Boc group is labile under acidic conditions (TFA, HCl) but stable to hydrogenolysis [1]. This orthogonality is critical in multi-step synthetic sequences where sequential deprotection of different amine functionalities is required. In spirocyclic building block contexts, this has been directly exploited: compounds bearing both Boc and Cbz groups on the same scaffold—such as tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate (CAS 1239852-32-4)—enable sequential, chemoselective deprotection without scaffold damage [1].

Orthogonal protection Solid-phase synthesis Multistep synthesis

Molecular Weight and Lipophilicity Differentiation from the Boc Analog

The target compound (Cbz-protected) has a molecular weight of 275.34 g/mol and an XLogP3-AA of 2.1 , compared with the Boc analog (tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate, CAS 1363383-18-9) which has a molecular weight of 241.33 g/mol and an estimated XLogP of approximately 1.3–1.5 . The Cbz compound is 34 Da heavier and approximately 0.6–0.8 log units more lipophilic. In fragment-based drug discovery, a ΔMW of 34 Da and a ΔlogP of ~0.7 are significant: they place the Cbz compound in a different region of property space that may be more suitable for targets requiring greater lipophilicity for membrane permeability or hydrophobic pocket occupancy.

Lipophilicity Molecular weight Lead optimization

Spirocyclic Conformational Rigidity as a Bioisosteric Replacement for Piperidine and Piperazine

The 2-azaspiro[3.5]nonane scaffold introduces a sp³-rich, conformationally restricted architecture that has been recognized as a bioisosteric replacement for monocyclic piperidine and piperazine rings in medicinal chemistry [1]. In contrast to flexible piperidine rings—which populate multiple low-energy conformations—the spirocyclic junction locks the azetidine and cyclohexane rings into a defined three-dimensional orientation, reducing the entropic penalty upon target binding. In the context of GPR119 agonist optimization, the 7-azaspiro[3.5]nonane framework delivered improved pharmacokinetic properties and efficacy compared with simpler piperidine-containing analogs, demonstrating the scaffold's value [1].

Conformational restriction Bioisostere Selectivity

Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate: Proven Application Scenarios for Scientific Procurement


High-Temperature Synthetic Sequences Requiring Thermally Robust Building Blocks

In reaction sequences involving amide couplings at 80–120°C, microwave-assisted cyclizations, or high-boiling-solvent conditions, the Cbz-protected compound remains intact while the Boc analog cyclizes and decomposes above 67°C . This makes it the preferred building block for routes where elevated temperature is unavoidable, directly reducing byproduct formation and improving isolated yields.

Multi-Step Syntheses Requiring Fully Orthogonal Amine Deprotection Strategies

Projects that involve sequential installation of differentially protected amine functionalities—common in peptide mimetic synthesis, PROTAC linker construction, and parallel library generation—benefit from the Cbz group's hydrogenolytic lability, which is fully orthogonal to Boc's acid lability . This orthogonality eliminates protecting group crossover, reducing the number of synthetic steps and increasing overall route efficiency.

Fragment-Based and Structure-Guided Drug Discovery Requiring a Hydrogen-Bond Donor

The 7-hydroxy substituent provides a hydrogen-bond donor (HBD = 1) that is absent in the 7-methoxy analog [3]. For targets where X-ray crystallography or computational docking identifies a directional hydrogen-bond interaction at the 7-position of the spirocyclic scaffold—such as kinase hinge binding or protease oxyanion hole engagement—this compound is the only suitable building block among close analogs.

Scaffold-Hopping Campaigns Replacing Piperidine or Piperazine with a Conformationally Restricted Bioisostere

For lead series where flexible piperidine or piperazine rings contribute to off-target activity or poor pharmacokinetics, the 2-azaspiro[3.5]nonane core provides a rigid, three-dimensional replacement that has demonstrated improved potency and PK in GPR119 agonist programs . This compound enables exploration of spirocyclic bioisosteres while maintaining the Cbz synthetic handle for further elaboration.

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